1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with carboxamide and carbamoylmethyl groups. Its structure includes a 3-chloro-4-methylphenyl moiety linked via a carbamoylmethyl group and a 4-methoxyphenyl group attached to the carboxamide nitrogen.
Synthesis of such compounds typically involves coupling reactions between pyridazinone carboxylic acids and substituted anilines or amines, employing reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in polar aprotic solvents such as DMF (Dimethylformamide) . Structural validation relies on techniques like X-ray crystallography, often facilitated by software suites such as SHELX .
Properties
IUPAC Name |
1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-13-3-4-15(11-17(13)22)23-19(27)12-26-20(28)10-9-18(25-26)21(29)24-14-5-7-16(30-2)8-6-14/h3-11H,12H2,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZKAKDCKXNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps. The starting materials typically include 3-chloro-4-methylphenylamine and 4-methoxyphenylamine. These amines undergo a series of reactions, including acylation, cyclization, and condensation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a pyridazinone core with several analogs, but its pharmacological and physicochemical properties are influenced by distinct substituents. Below is a detailed comparison:
Physicochemical Properties
- The 4-methoxyphenyl group in the target compound enhances solubility compared to 4-chlorophenyl () but reduces lipophilicity relative to trifluoromethyl analogs.
Hydrogen Bonding and Crystal Packing
- The target compound’s carboxamide and carbamoyl groups can form hydrogen bonds with adjacent molecules, influencing crystal packing and solubility.
- In contrast, ’s compound features a hydroxy group at position 4, enabling stronger hydrogen bonding but reducing metabolic stability due to susceptibility to oxidation .
- X-ray crystallography (using SHELX ) would be critical to resolve differences in supramolecular interactions between these analogs.
Biological Activity
The compound 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound features a pyridazine ring, which is known for its diverse pharmacological applications. The presence of functional groups such as the chloro-methylphenyl and methoxyphenyl enhances its chemical reactivity and biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyridazine compounds can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. For instance, compounds similar to this one have been reported to inhibit the MDM2 protein, leading to the activation of p53 and subsequent apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the chloro group in the structure is associated with enhanced antimicrobial activity. Compounds with similar substitutions have demonstrated effectiveness against various bacterial strains .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression, similar to other heterocyclic compounds that target metabolic pathways critical for tumor growth .
- Gene Regulation : By altering gene expression profiles, this compound could influence cellular processes such as apoptosis and cell cycle regulation. This is particularly relevant in cancer therapy, where modulation of gene expression can lead to reduced tumor viability .
Case Studies
Several studies have investigated the biological effects of related compounds:
- In Vitro Studies : Research involving cell lines has shown that derivatives of pyridazine can significantly reduce cell viability in cancerous cells through apoptosis induction. For example, a study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Animal Models : In vivo studies using murine models have demonstrated that administration of pyridazine derivatives resulted in reduced tumor size and improved survival rates compared to control groups. These effects were linked to the compound's ability to activate apoptotic pathways and inhibit angiogenesis .
- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of such compounds. Research has indicated that while some derivatives exhibit potent biological activity, they may also induce hepatotoxicity at high doses, necessitating further investigation into their safety margins .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
